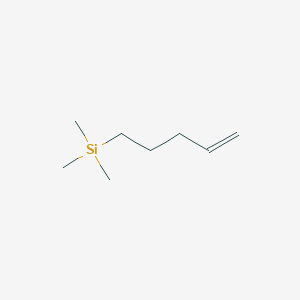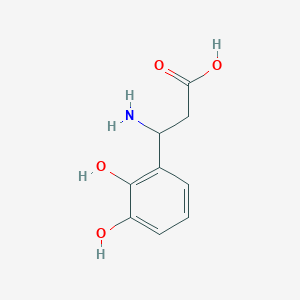
3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid is an aromatic fatty α-amino acid that plays a significant role in the biochemistry of vertebrates. It is not a proteinogenic amino acid but is a vital endogenous metabolite. This compound is a direct biochemical precursor of dopamine, an important hormone and neurotransmitter .
Méthodes De Préparation
The synthesis of 3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid involves several stages. One method includes the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to obtain azlactone, followed by hydrolysis and reduction using Raney alloy in an alkaline medium. The final step involves the removal of protective groups with hydrobromic acid and treatment with aqueous ammonia . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tyrosinase for enzymatic hydroxylation and ascorbic acid to prevent oxidation. Major products formed from these reactions include dopamine and eumelanin pigments .
Applications De Recherche Scientifique
This compound has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing dopamine and other related compounds. In biology and medicine, it is significant for its role in neurotransmitter synthesis and potential therapeutic applications for conditions like Parkinson’s disease. Industrially, it is used in the production of melanin pigments and other biochemical intermediates .
Mécanisme D'action
The mechanism of action of 3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid involves its conversion to dopamine through enzymatic hydroxylation. This process is catalyzed by tyrosinase, which converts the compound to dopaquinone, followed by spontaneous transformation into dopamine. The molecular targets and pathways involved include the dopaminergic system, which plays a crucial role in neurotransmission .
Comparaison Avec Des Composés Similaires
3-Amino-3-(2,3-dihydroxyphenyl)propanoic acid is similar to other compounds like 3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA) and 3-Amino-3-(4-hydroxyphenyl)propanoic acid. its unique structure and biochemical properties make it distinct. For instance, while DOPA is a precursor to both dopamine and melanin, this compound specifically targets the dopaminergic system .
Propriétés
Numéro CAS |
32906-20-0 |
|---|---|
Formule moléculaire |
C9H11NO4 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
3-amino-3-(2,3-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-6(4-8(12)13)5-2-1-3-7(11)9(5)14/h1-3,6,11,14H,4,10H2,(H,12,13) |
Clé InChI |
VSRNZQGKXGMPGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


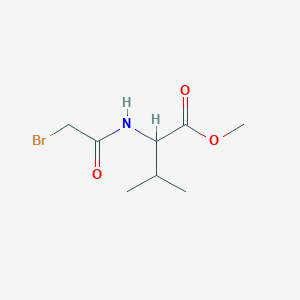
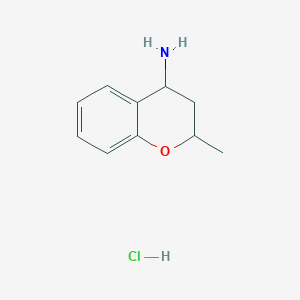
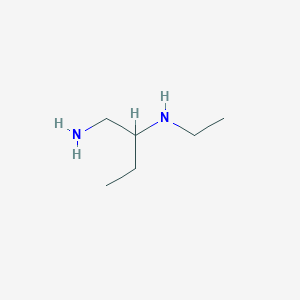
![3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441905.png)
![(2E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441915.png)
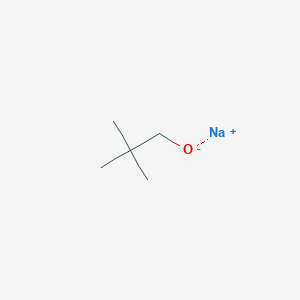
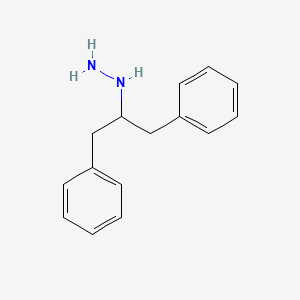
![Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B12441936.png)
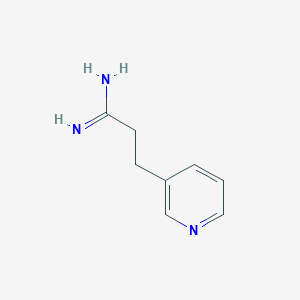
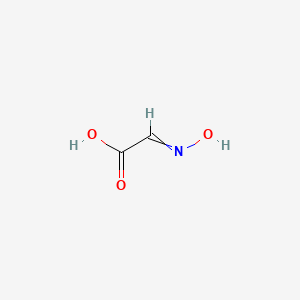
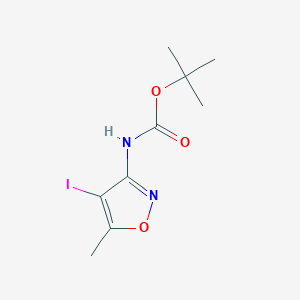
![1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B12441980.png)

